molecular formula C21H13Cl2N3O5 B3646362 N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3646362
M. Wt: 458.2 g/mol
InChI Key: OKZDXFLEAJNOOS-UHFFFAOYSA-N
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Description

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps:

    Formation of 5,7-dichloro-1,3-benzoxazole: This can be achieved by reacting 2-amino-4,6-dichlorophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Coupling with 4-methoxy-3-nitrobenzoic acid: The benzoxazole derivative is then coupled with 4-methoxy-3-nitrobenzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Automation: Employing automated systems for precise control of reaction parameters.

    Purification: Utilizing industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5,7-dichloro-1,3-benzoxazole derivatives: Known for their antimicrobial and anticancer properties.

    4-methoxy-3-nitrobenzamide derivatives: Studied for their anti-inflammatory and analgesic effects.

Uniqueness

This compound’s unique structure and diverse reactivity make it a valuable subject of study in both academic and industrial research settings.

Properties

IUPAC Name

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O5/c1-30-18-7-4-12(8-17(18)26(28)29)20(27)24-14-5-2-11(3-6-14)21-25-16-10-13(22)9-15(23)19(16)31-21/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZDXFLEAJNOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
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N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
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N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
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N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
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N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

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